2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
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Overview
Description
2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is an organic compound that belongs to the class of nitrobenzenes. This compound contains a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group. It is a derivative of phenylacetic acid and has significant applications in organic synthesis, particularly in the formation of heterocycles .
Preparation Methods
The synthesis of 2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the nitration of phenylacetic acid, followed by cyclization to form the isoindole ring. The reaction conditions typically involve the use of strong acids such as sulfuric acid and nitric acid for the nitration step . Industrial production methods may involve large-scale nitration and cyclization processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes several types of chemical reactions, including:
Reduction: The compound can be partially reduced to form hydroxamic acids using weaker reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, reducing agents, and nucleophiles. Major products formed from these reactions include anilines, lactams, and hydroxamic acids .
Scientific Research Applications
2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The molecular pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can be compared with other similar compounds, such as:
2-Nitrophenylacetic acid: Another nitrobenzene derivative with similar chemical properties and applications.
4-Nitrophenylacetic acid: A compound with a nitro group in a different position on the benzene ring, leading to different reactivity and applications.
2-(4-Hydroxy-3-nitrophenyl)acetic acid: A compound with both hydroxyl and nitro groups, which exhibits unique chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for the formation of the isoindole ring and its diverse reactivity in chemical and biological systems.
Properties
CAS No. |
831203-48-6 |
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Molecular Formula |
C15H10N2O5 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-3-oxo-1H-isoindole-4-carboxylic acid |
InChI |
InChI=1S/C15H10N2O5/c18-14-13-9(3-1-6-12(13)15(19)20)8-16(14)10-4-2-5-11(7-10)17(21)22/h1-7H,8H2,(H,19,20) |
InChI Key |
UBGUHOLPDCVRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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